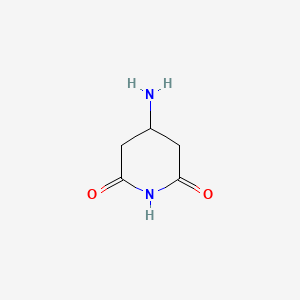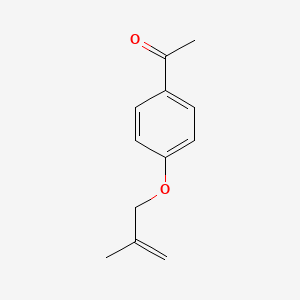
1-(4-(2-Methylallyloxy)phenyl)ethanone
描述
1-(4-(2-Methylallyloxy)phenyl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(2-Methylallyloxy)phenyl)ethanone typically involves a multi-step reaction. One common method starts with the preparation of 4-hydroxyacetophenone, which is then treated with an appropriate allylating agent, such as 2-methylallyl bromide, in the presence of a base like potassium carbonate. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Reaction conditions usually involve refluxing the reactants in an organic solvent such as acetonitrile or dimethylformamide. The reaction is then followed by purification steps, which might include crystallization or chromatographic techniques.
Industrial Production Methods:
On an industrial scale, the production process might be optimized for higher yields and purity. This includes using more efficient catalysts, solvents, and continuous flow reactors to ensure consistent quality. The large-scale synthesis also emphasizes cost-effectiveness and environmental considerations, minimizing waste and using green chemistry principles.
化学反应分析
Types of Reactions:
1-(4-(2-Methylallyloxy)phenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield secondary alcohols, especially when using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.
Reducing agents like lithium aluminum hydride or sodium borohydride are common in reduction processes.
For substitution reactions, halogenating agents and bases are frequently employed to facilitate the desired transformations.
Major Products:
The products vary depending on the reaction type, but typical major products include various substituted phenyl ethanones, alcohols, and acids, which can be utilized in further synthetic applications.
Scientific Research Applications: this compound has found extensive use in scientific research across various fields:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: In biochemical studies, the compound can be used to probe enzyme activities and metabolic pathways.
Medicine: The compound's derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It plays a role in the synthesis of fine chemicals, fragrances, and specialty polymers.
作用机制
Molecular Targets and Pathways:
The mechanism by which 1-(4-(2-Methylallyloxy)phenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, its derivatives might inhibit certain enzymes or receptors, altering biochemical pathways.
The phenyl ethanone structure allows it to engage in hydrogen bonding, pi-pi interactions, and other non-covalent interactions with biological macromolecules, modulating their functions.
相似化合物的比较
Similar compounds include 4-hydroxyacetophenone, 1-(4-allyloxy)phenyl)ethanone, and 1-(4-(2-methoxyallyloxy)phenyl)ethanone.
Uniqueness:
The presence of the 2-methylallyloxy group in 1-(4-(2-Methylallyloxy)phenyl)ethanone distinguishes it from other related compounds. This particular substitution imparts unique chemical reactivity and physical properties, making it a valuable compound for specific synthetic applications.
This detailed overview covers the fundamental aspects of this compound, highlighting its importance in various scientific domains. Whether you're delving into its preparation, reactivity, or applications, this compound offers a wealth of possibilities for exploration and innovation.
属性
IUPAC Name |
1-[4-(2-methylprop-2-enoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDBIBDSOMMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

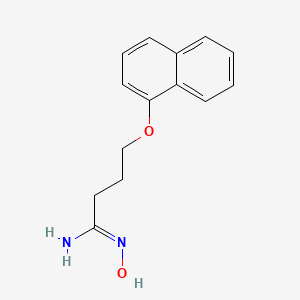
![1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine](/img/structure/B7807425.png)
![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)
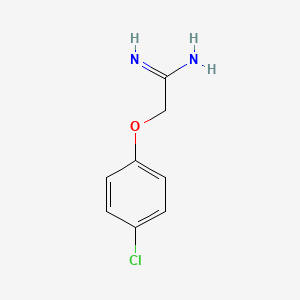
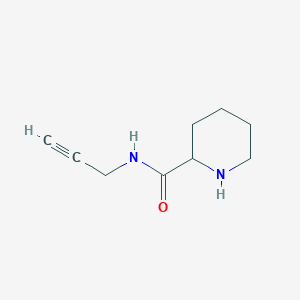
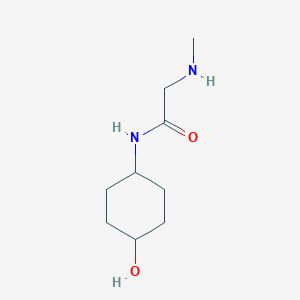
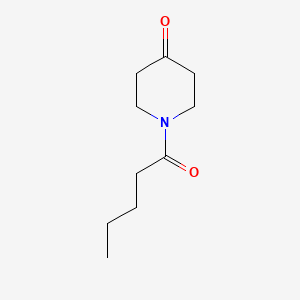

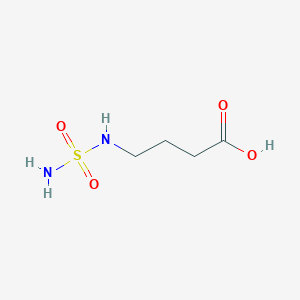
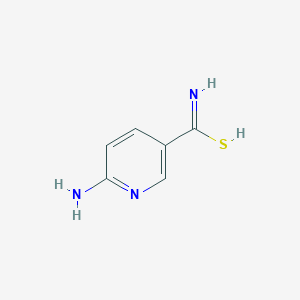
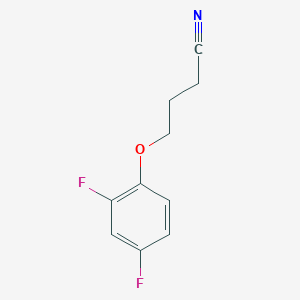
![4-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B7807499.png)
